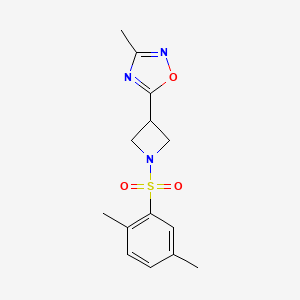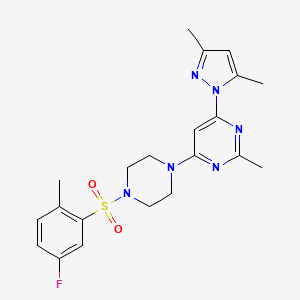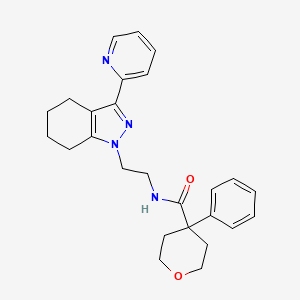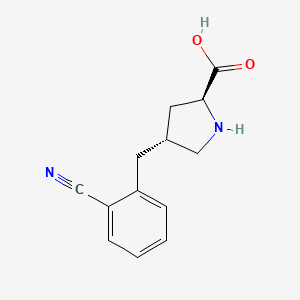
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of sulfonyl azetidines. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has various biochemical and physiological effects. The compound has been reported to reduce inflammation, inhibit tumor growth, and prevent the development of neurodegenerative diseases. It has also been shown to have antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole in lab experiments include its ability to selectively target specific enzymes and proteins, its low toxicity, and its high potency. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. One of the potential directions is to explore the use of this compound in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Another direction is to optimize the synthesis method to make the compound more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a promising compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine. The product is then treated with sodium hydride and 1-bromo-3-chloropropane to obtain the final compound.
Aplicaciones Científicas De Investigación
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)

![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)


![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)